molecular formula C16H25N3O B5331288 4-ethyl-N-(4-isopropylphenyl)-1-piperazinecarboxamide

4-ethyl-N-(4-isopropylphenyl)-1-piperazinecarboxamide

Cat. No. B5331288
M. Wt: 275.39 g/mol
InChI Key: GFZNHTPSEPZMOW-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-isopropylphenyl)-1-piperazinecarboxamide, commonly known as EIPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit several interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of EIPPC involves its interaction with the serotonin receptor, which leads to the modulation of its activity. This interaction is believed to occur through the binding of EIPPC to the receptor, which leads to a change in the conformation of the receptor and the subsequent modulation of its activity.
Biochemical and Physiological Effects:
EIPPC has been found to exhibit several interesting biochemical and physiological effects, particularly in relation to the serotonin receptor. For instance, EIPPC has been shown to increase the levels of serotonin in the brain, which is believed to contribute to its antidepressant effects. Additionally, EIPPC has been found to modulate the activity of the serotonin receptor in a manner that is similar to that of other antidepressant drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIPPC in lab experiments is its high degree of purity, which makes it a reliable and consistent compound for research purposes. Additionally, EIPPC has been extensively studied and characterized, which makes it a well-understood compound. However, one of the limitations of using EIPPC in lab experiments is its relatively high cost, which may limit its widespread use in research applications.

Future Directions

There are several future directions for research involving EIPPC. One potential area of research is the development of new compounds that are structurally similar to EIPPC but exhibit improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of EIPPC and its potential applications in various fields of research. Finally, there is a need for additional studies to explore the safety and toxicity profile of EIPPC in order to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of EIPPC involves the reaction of 4-isopropylphenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of EIPPC as a white crystalline solid with a high degree of purity.

Scientific Research Applications

EIPPC has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit several interesting properties that make it a promising candidate for various research applications. For instance, EIPPC has been shown to modulate the activity of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep.

properties

IUPAC Name

4-ethyl-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-4-18-9-11-19(12-10-18)16(20)17-15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZNHTPSEPZMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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